molecular formula C18H32O4 B1231102 (11S)-11-hydroperoxylinoleic acid

(11S)-11-hydroperoxylinoleic acid

Cat. No. B1231102
M. Wt: 312.4 g/mol
InChI Key: PLWDMWAXENHPLY-PDBSFCERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11S)-11-hydroperoxylinoleic acid is the 11-hydroperoxy derivative of linoleic acid having (S)-configuration. It derives from a linoleic acid. It is a conjugate acid of an (11S)-11-hydroperoxylinoleate. It is an enantiomer of an (11R)-11-hydroperoxylinoleic acid.
11S-Hpode belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 11S-hpode is considered to be an octadecanoid lipid molecule. 11S-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 11S-Hpode has been primarily detected in urine. Within the cell, 11S-hpode is primarily located in the membrane (predicted from logP) and cytoplasm. 11S-Hpode can be biosynthesized from linoleic acid.

Scientific Research Applications

Metabolism in Plants

The study by Lulai, Baker, and Zimmerman (1981) explores the metabolism of linoleic acid in barley, highlighting the production of various hydroperoxy metabolites, including 11-hydroxy-12,13-epoxy-cis-9-octadecenoic acid, which is related to (11S)-11-hydroperoxylinoleic acid. This research provides insight into the enzymatic processes in plants involving linoleic acid and its derivatives (Lulai, Baker, & Zimmerman, 1981).

Lipid Peroxidation

Brash (2000) identified (11S)-11-hydroperoxylinoleic acid as a primary product in the autoxidation of methyl linoleate. This study contributes to understanding the lipid peroxidation process, a crucial aspect of cellular metabolism and oxidative stress (Brash, 2000).

Role in Biochemistry

Dix and Marnett (1985) investigated the conversion of linoleic acid hydroperoxide, including forms like 11-hydroperoxylinoleic acid, to various other compounds using hematin. This study sheds light on the biochemical pathways and transformations of linoleic acid hydroperoxides in biological systems (Dix & Marnett, 1985).

Enzymatic Cleavage Reaction

Hatanaka, Kajiwara, Sekiya, and Fukumoto (1982) examined the enzymatic cleavage of 13-L-hydroperoxylinoleic acid, closely related to (11S)-11-hydroperoxylinoleic acid, highlighting its breakdown into smaller compounds in tea chloroplasts. This research contributes to understanding enzyme-catalyzed reactions in plant biochemistry (Hatanaka, Kajiwara, Sekiya, & Fukumoto, 1982).

properties

Product Name

(11S)-11-hydroperoxylinoleic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,11S,12Z)-11-hydroperoxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-8-11-14-17(22-21)15-12-9-6-5-7-10-13-16-18(19)20/h11-12,14-15,17,21H,2-10,13,16H2,1H3,(H,19,20)/b14-11-,15-12-/t17-/m0/s1

InChI Key

PLWDMWAXENHPLY-PDBSFCERSA-N

Isomeric SMILES

CCCCC/C=C\[C@@H](/C=C\CCCCCCCC(=O)O)OO

SMILES

CCCCCC=CC(C=CCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CC(C=CCCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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